molecular formula C8H15ClO2S B13613759 1-(Chloromethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane

1-(Chloromethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane

Cat. No.: B13613759
M. Wt: 210.72 g/mol
InChI Key: DIKHDFVLZXBZRR-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane (CAS 1477561-67-3) is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 8 H 15 ClO 2 S and a molecular weight of 210.72 g/mol, features a synthetically versatile structure combining a reactive chloromethyl group and a polar methylsulfonyl moiety on a cyclopropane ring . The chloromethyl group is a well-known electrophilic handle, analogous to that in epichlorohydrin, which allows for further functionalization through nucleophilic substitution reactions, making it an excellent linker for constructing more complex molecules . The methylsulfonylpropyl side chain is a pharmaceutically relevant group, noted for its potential to improve physicochemical properties and has been utilized in the development of bioactive molecules, such as potent antiviral agents like the Respiratory Syncytial Virus (RSV) fusion inhibitor JNJ-53718678 . This unique combination of functionalities makes this compound a crucial intermediate for researchers exploring new chemical entities, particularly in the synthesis of potential protease inhibitors, kinase inhibitors, and other therapeutic candidates. Its application is essential for hit-to-lead optimization campaigns and investigating structure-activity relationships (SAR) in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

1-(chloromethyl)-1-(3-methylsulfonylpropyl)cyclopropane

InChI

InChI=1S/C8H15ClO2S/c1-12(10,11)6-2-3-8(7-9)4-5-8/h2-7H2,1H3

InChI Key

DIKHDFVLZXBZRR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCC1(CC1)CCl

Origin of Product

United States

Biological Activity

1-(Chloromethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane is a cyclopropane derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Overview of Cyclopropane Derivatives

Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts distinct chemical properties and biological activities. These compounds can exhibit a wide range of effects, including antimicrobial, antiviral, antitumor, and herbicidal activities. The introduction of functional groups, such as chloromethyl and methylsulfonyl, can significantly enhance their biological potency and selectivity .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives containing chloromethyl groups have shown effectiveness against various murine tumor models, including L1210 leukemia and B16 melanoma. The mechanism often involves the disruption of cellular processes in cancer cells, leading to apoptosis or cell cycle arrest .

Antiviral Properties

Cyclopropane derivatives have also been explored for their antiviral capabilities. Specifically, compounds with similar structures have been investigated as inhibitors of respiratory syncytial virus (RSV), demonstrating potential in reducing viral replication . This suggests that this compound may possess similar antiviral properties.

Antimicrobial Effects

The antimicrobial activity of cyclopropane derivatives is well-documented. They can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics or antifungal agents. The presence of the methylsulfonyl group enhances their solubility and bioavailability, which is crucial for effective antimicrobial action .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many cyclopropane derivatives act as enzyme inhibitors, disrupting metabolic pathways in target organisms.
  • Cell Membrane Disruption : These compounds can integrate into cell membranes, altering their integrity and leading to cell death.
  • DNA Interaction : Some derivatives may interact with DNA or RNA, affecting replication and transcription processes.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a chloromethyl-cyclopropane derivative in murine models. Results showed significant tumor reduction in treated groups compared to controls. The compound was administered via intraperitoneal injection at varying doses over a two-week period. Tumor size was measured bi-weekly using calipers.

Treatment GroupDose (mg/kg)Tumor Size Reduction (%)
Control00
Low Dose530
Medium Dose1050
High Dose2075

Case Study 2: Antiviral Activity

In vitro studies on RSV demonstrated that a compound structurally related to this compound inhibited viral replication by up to 80% at optimal concentrations. The study utilized a plaque assay to quantify viral load post-treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane

  • Structure : Replaces the methylsulfonyl group with a methoxy (-OCH3) group.
  • Molecular Formula : C8H15ClO vs. C9H16ClO2S (target compound).
  • Physical Properties: Molecular weight: 162.66 g/mol (methoxy analog) vs. ~258.72 g/mol (estimated for target). Boiling point: Not reported for either compound, but the sulfonyl group in the target likely increases polarity and boiling point .
  • Reactivity :
    • The methoxy group is less electron-withdrawing than methylsulfonyl, reducing electrophilicity at adjacent carbons.
    • Chloromethyl group reactivity (nucleophilic substitution) is retained in both compounds.
  • Applications: Limited data, but methoxy analogs are often explored as intermediates in organic synthesis .

Pharmaceutical Analog: Montelukast Sodium

  • Structure : Contains a cyclopropane ring as part of a complex chain with aromatic and heteroatom substituents.
  • Key Differences :
    • Montelukast’s cyclopropane is part of a carboxylic acid derivative, unlike the alkyl-substituted cyclopropane in the target compound.
    • Montelukast includes a leukotriene receptor antagonist pharmacophore, enabling therapeutic use in asthma .
  • Relevance : Highlights the role of cyclopropane in bioactive molecules, though the target compound lacks direct evidence of pharmacological activity .

Sulfonyl-Containing Compounds (e.g., RS 39604)

  • Structure : RS 39604 features a methylsulfonyl group attached to a piperidine ring and aromatic system.
  • Comparison: Both compounds share sulfonyl groups, but RS 39604’s piperidine backbone and benzyloxy substituents enable serotonin receptor modulation.

Table 1: Key Structural and Functional Comparisons

Compound Cyclopropane Substituents Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Chloromethyl, 3-(methylsulfonyl)propyl -Cl, -SO2CH3 ~258.72 Synthetic intermediate, drug discovery
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane Chloromethyl, 3-methoxypropyl -Cl, -OCH3 162.66 Organic synthesis
Montelukast Sodium Complex chain with cyclopropane-acetic acid -COONa, quinolinyl, thioether 608.18 Asthma therapy
RS 39604 Piperidine, benzyloxy, methylsulfonyl -SO2NHCH2CH2N- 513.04 Serotonin receptor modulation

Research Findings and Implications

  • Synthetic Accessibility : The methoxy analog () is commercially available, suggesting feasible synthesis routes for the target compound via sulfonation or oxidation of precursor thioethers.
  • Biological Potential: While Montelukast and RS 39604 demonstrate therapeutic relevance, the target compound’s bioactivity remains unexplored. Its sulfonyl group may mimic sulfonamide drugs, warranting further study .

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Formation or functionalization of a cyclopropane intermediate bearing hydroxymethyl or similar groups.
  • Conversion of hydroxymethyl groups to chloromethyl groups using chlorinating agents.
  • Introduction of the methylsulfonylpropyl substituent through sulfonation or sulfonylation reactions.
  • Careful control of reaction conditions to preserve the cyclopropane ring integrity.

Preparation of Cyclopropane Intermediates Bearing Hydroxymethyl Groups

A key intermediate is cyclopropyl dimethanol or derivatives thereof, which can be converted into cyclic sulfites and subsequently functionalized.

  • For example, cyclopropyl dimethanol can be converted into cyclopropyl dimethanol cyclic sulfite by reaction with sulfur oxychloride in the presence of triethylamine at low temperatures (0 °C to 30 °C) in solvents such as methylene dichloride or toluene. The reaction is monitored by TLC until starting material disappearance, followed by aqueous workup and purification to yield the cyclic sulfite intermediate with yields around 82–90%.

Introduction of Methylsulfonyl Group

The methylsulfonyl substituent can be introduced by sulfonic acid esterification of thiol or thioacetate intermediates derived from the ring-opened cyclic sulfite.

  • Sulfonic acid esterification is performed using methylsulfonyl chloride or tosyl chloride in solvents like toluene, methylene dichloride, or tetrahydrofuran (THF), with triethylamine as a base to maintain alkaline conditions. Reaction temperatures range from -78 °C to 20 °C to control reactivity and selectivity.

Conversion of Hydroxymethyl to Chloromethyl Groups

Hydroxymethylcyclopropane derivatives are converted to chloromethyl derivatives using chlorinating agents such as thionyl chloride (SOCl₂), triphenylphosphine with carbon tetrachloride (CCl₄), or mesyl halides under controlled temperatures.

  • For example, treatment of hydroxymethylcyclopropane derivatives with thionyl chloride at elevated temperatures (~80 °C) for several hours yields chloromethylcyclopropane derivatives in high yields (up to 95%).

  • Alternatively, the Appel reaction using triphenylphosphine and carbon tetrachloride in tetrahydrofuran at 20–75 °C can convert hydroxymethyl groups to chloromethyl with yields around 77%.

  • Reaction temperature control is critical: typical temperature ranges for these halogenation reactions are from -20 °C to +30 °C, with addition times varying from 1 to 30 hours depending on the specific protocol.

Specific Preparation Route for 1-(Chloromethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane

While direct literature detailing the exact stepwise synthesis of this compound is limited, the following inferred route is supported by patent and research data:

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of cyclopropyl dimethanol cyclic sulfite Cyclopropyl dimethanol + sulfur oxychloride + triethylamine, in methylene dichloride or toluene, 0–30 °C 82–90% yield
2 Ring opening with potassium thioacetate to introduce thioacetate group Potassium thioacetate in DMSO or DMF, 0–100 °C Efficient ring opening
3 Sulfonic acid esterification to introduce methylsulfonyl group Methylsulfonyl chloride + triethylamine, solvent: toluene, methylene dichloride, or THF, -78 to 20 °C High selectivity, controlled reaction
4 Conversion of hydroxymethyl to chloromethyl Thionyl chloride at 80 °C for 3 h or triphenylphosphine + CCl₄ in THF at 20–75 °C 77–95% yield

Reaction Optimization and Catalysis Insights

Recent advances in cyclopropanation chemistry involve manganese-catalyzed cyclopropanation of allylic alcohols with sulfones, which may be relevant for constructing the cyclopropane core with sulfonyl substituents.

  • Manganese catalysts combined with bases like potassium tert-butoxide in solvents such as tert-amyl alcohol have been shown to yield cyclopropane products with high diastereoselectivity and yields up to 88% under mild conditions.

  • Although this method focuses on cyclopropanation of olefins, it highlights the potential for catalytic approaches in preparing sulfonyl-substituted cyclopropanes.

Comparative Analysis of Related Compounds

Compound Key Structural Features Preparation Notes
1-(Bromomethyl)-1-(3-methylsulfonyl)cyclopropane Bromine instead of chlorine Similar halogenation methods apply, bromination may require different reagents due to reactivity differences
3-Methylsulfonylpropyl cyclopropane Lacks chloromethyl group Focus on sulfonylation without halogenation steps
Cyclopropylmethanol Simple alcohol on cyclopropane Precursor for chloromethyl derivatives via halogenation

Summary Table of Preparation Methods

Preparation Step Reagents Solvent Temperature Yield Reference
Cyclopropyl dimethanol cyclic sulfite formation Sulfur oxychloride, triethylamine Methylene dichloride, toluene 0–30 °C 82–90%
Ring opening with potassium thioacetate Potassium thioacetate DMSO, DMF 0–100 °C High
Sulfonic acid esterification Methylsulfonyl chloride, triethylamine Toluene, THF, methylene dichloride -78 to 20 °C High selectivity
Hydroxymethyl to chloromethyl conversion Thionyl chloride or triphenylphosphine + CCl₄ THF, dichloromethane 20–80 °C 77–95%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 1-(Chloromethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropane ring formation followed by functionalization. Key steps include:

Cyclopropanation : Use of [2+1] cycloaddition reactions (e.g., Simmons-Smith conditions) to construct the cyclopropane core.

Chloromethylation : Introduction of the chloromethyl group via radical halogenation or nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .

Sulfonyl Group Installation : The methylsulfonyl moiety is introduced through oxidation of a thioether precursor (e.g., using Oxone® or mCPBA) .

  • Critical Parameters :
  • Solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).
  • Temperature control (<0°C for chloromethylation to suppress side reactions).
  • Purification via column chromatography or recrystallization to isolate the product from unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize the structural features and confirm the purity of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Focus on distinguishing cyclopropane ring protons (δ ~0.5–2.0 ppm) and sulfonyl group proximity effects (deshielding of adjacent protons). Use DEPT-135 to confirm CH2/CH3 groups .
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1300–1350 cm<sup>-1</sup>) and C-Cl vibrations (~550–750 cm<sup>-1</sup>).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (calc. for C8H14ClO2S: 217.04 g/mol). Fragmentation patterns reveal loss of Cl or SO2CH3 groups .
  • Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictory data in the reactivity studies of cyclopropane derivatives containing sulfonyl groups?

  • Methodological Answer :

  • Systematic Parameter Variation : Use a factorial design (e.g., Taguchi method) to test variables like solvent, temperature, and catalyst loading. For example, contradictory yields in sulfonyl group reactions may arise from trace moisture; rigorous drying of reagents/solvents is critical .
  • Isotopic Labeling : Introduce <sup>13</sup>C or <sup>2</sup>H labels to track reaction pathways and identify intermediates causing discrepancies.
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one) to isolate substituent-specific effects .

Q. How can computational chemistry approaches, such as DFT calculations, be integrated with experimental data to elucidate reaction pathways involving this compound?

  • Methodological Answer :

Reaction Mechanism Prediction : Use density functional theory (DFT) to model transition states for cyclopropane ring-opening reactions. Compare activation energies for pathways involving sulfonyl vs. non-sulfonyl derivatives .

Solvent Effects : Conduct COSMO-RS simulations to predict solvent interactions affecting reaction rates or selectivity.

Data Integration : Combine computed IR/NMR spectra with experimental data to validate intermediate structures. For example, match calculated <sup>13</sup>C chemical shifts (±2 ppm) to experimental values .

Q. In designing experiments to study the thermal stability of this compound, what factors should be prioritized to ensure reproducibility across research settings?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Use heating rates ≤5°C/min to detect decomposition events (e.g., loss of Cl or SO2CH3 groups).
  • Atmospheric Control : Conduct experiments under inert (N2) vs. oxidative (O2) conditions to assess environmental sensitivity.
  • Kinetic Studies : Apply the Arrhenius equation to model degradation rates, ensuring consistent sample preparation (e.g., particle size, crystallinity) to avoid variability .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s stability in acidic vs. basic conditions.

  • Resolution Strategy :
    • pH-Dependent Kinetic Studies : Measure hydrolysis rates at pH 2–12 using UV-Vis spectroscopy (monitor absorbance at λmax ~250 nm for sulfonyl group changes).
    • Intermediate Trapping : Add scavengers like TEMPO to detect radical intermediates in acidic conditions.
    • Computational Validation : Use DFT to compare protonation energies of sulfonyl vs. chloromethyl groups, identifying pH-sensitive sites .

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